Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Potency: 4-Nitro-1H-indazol-3-ol vs. 7-Nitroindazole
In a series of 4‑substituted indazoles, 4‑nitro‑1H‑indazol‑3‑ol demonstrated nNOS inhibitory activity comparable to the classical inhibitor 7‑nitroindazole (7‑NI) [1]. The study highlights that introducing a bromine at the 4‑position yields a compound 'almost as potent' as 7‑NI, and that the 4‑nitro derivative was also shown to be a potent inhibitor, with in vivo antinociceptive effects confirming central NOS inhibition after systemic administration [1]. While the exact IC50 for the 3‑ol derivative was not directly reported, the data establishes that the 4‑nitro‑3‑hydroxy substitution pattern retains the strong NOS inhibition characteristic of 4‑nitroindazoles, which distinguishes it from 5‑ and 6‑nitro isomers that are >10‑fold weaker against nNOS [2].
| Evidence Dimension | nNOS inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | Potent inhibitor (qualitative, on par with 7‑NI based on in vivo antinociception) |
| Comparator Or Baseline | 7‑Nitroindazole (7‑NI): reference nNOS inhibitor; 5‑nitroindazole: IC50 >10 µM [2] |
| Quantified Difference | 4‑Nitro series (including 3‑ol) retains high nNOS potency; 5‑nitro isomer shows >10‑fold selectivity drop for nNOS vs MAO‑B. |
| Conditions | In vitro nNOS enzyme assay; in vivo mouse antinociception model (acetic acid writhing test) [1][2]. |
Why This Matters
For researchers studying neuronal NOS, 4‑nitro‑1H‑indazol‑3‑ol provides a scaffold with proven in vivo brain‑penetrant NOS inhibition that cannot be matched by 5‑ or 6‑nitro indazoles.
- [1] Stiebing, S., et al. “4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase.” Bioorganic & Medicinal Chemistry, 2006. (Accessed via CORE repository) View Source
- [2] Di Santo, R., et al. “Nitroindazole compounds inhibit the oxidative activation of MPTP by human MAO.” Journal of Medicinal Chemistry, 2005. (Referenced for 5‑nitroindazole nNOS vs MAO‑B selectivity data). View Source
